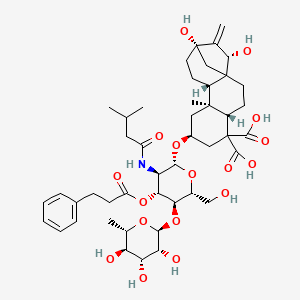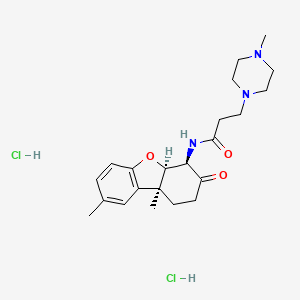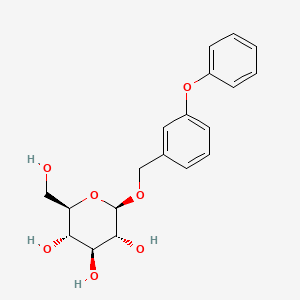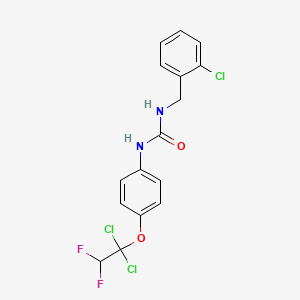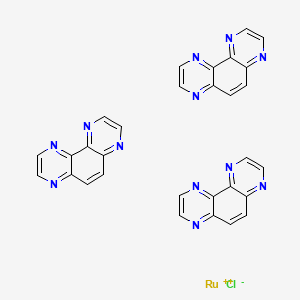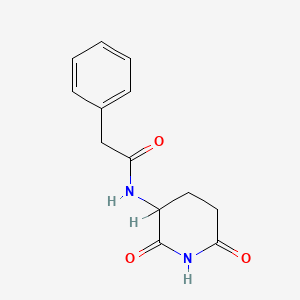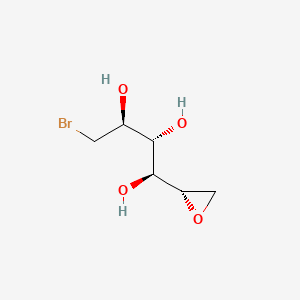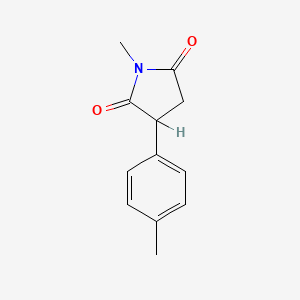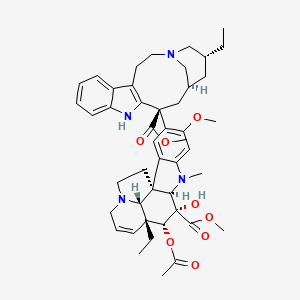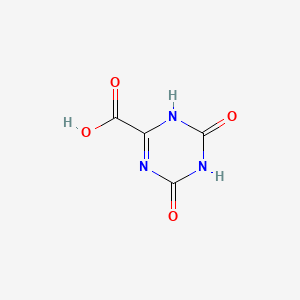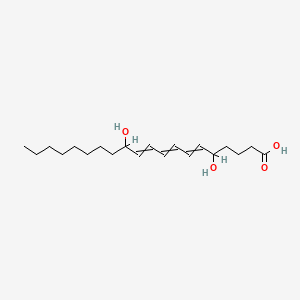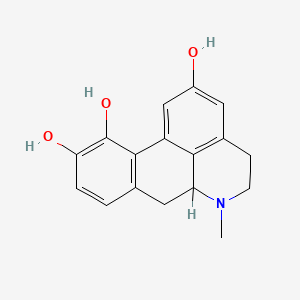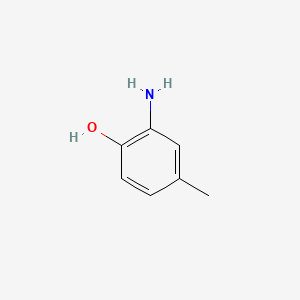![molecular formula C16H24N2O B1222812 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B1222812.png)
1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Antagonist of the Melanocortin-4 Receptor
A compound closely related to 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone, namely 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, was identified as a potent and selective antagonist of the melanocortin-4 receptor. This compound showed promise in promoting food intake in tumor-bearing mice after oral administration (Chen et al., 2007).
Antimuscarinic Activity
A series of substituted 1-phenyl-3-piperazinyl-2-propanones, including compounds structurally similar to 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone, demonstrated antimuscarinic activity. These compounds were explored for potential utility in treating urinary incontinence associated with bladder muscle instability (Kaiser et al., 1993).
Selective Ligands for Serotonin Receptors
New bis-piperazinyl-1-propanone derivatives, closely related to the chemical structure , were discovered as selective ligands for the 5-HT7 serotonin receptor over the 5-HT1A receptor. These compounds could have implications in targeting specific serotonin receptors (Intagliata et al., 2016).
Characterization of Organic Cation Hydrogensulfates
1-(2,3-Dimethylphenyl)piperazine, a component of the compound , was studied for its ability to form sulfate salts. These salts were characterized by X-ray diffraction, thermal analysis, and spectroscopic investigations, contributing to the understanding of their molecular structure and properties (Arbi et al., 2017).
Binding Studies in Neuropharmacology
7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone, a compound structurally related to the chemical , was studied for its binding characteristics at dopamine D-1 and D-2 receptors in rat striatum. This research contributes to the understanding of receptor interactions in neuropharmacology (Zhang et al., 1990).
Eigenschaften
Produktname |
1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone |
|---|---|
Molekularformel |
C16H24N2O |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C16H24N2O/c1-12(2)16(19)18-10-8-17(9-11-18)15-7-5-6-13(3)14(15)4/h5-7,12H,8-11H2,1-4H3 |
InChI-Schlüssel |
KFWOHYYCXICJDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



